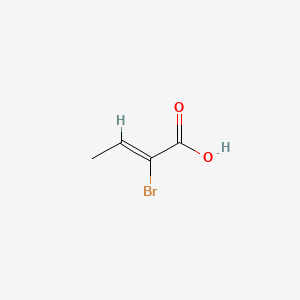

Crotonic acid, 2-bromo-

Description

The exact mass of the compound Crotonic acid, 2-bromo- is 163.94729 g/mol and the complexity rating of the compound is 106. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['159403', '8107']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Halogenated fatty acids [FA0109]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Crotonic acid, 2-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Crotonic acid, 2-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-2-bromobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2/c1-2-3(5)4(6)7/h2H,1H3,(H,6,7)/b3-2- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIKDQYYTAOTPL-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C(=O)O)\Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27243-23-8, 5405-34-5 | |

| Record name | Crotonic acid, 2-bromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC8107 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-2-Butenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within α,β Unsaturated Carboxylic Acid Chemistry

α,β-Unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carboxylic acid group. wikipedia.org This arrangement results in electrophilic character at both the carbonyl carbon and the β-carbon, making them susceptible to attack by nucleophiles. wikipedia.org Such reactions, known as conjugate additions, are fundamental in forming new carbon-carbon bonds. wikipedia.orglibretexts.org A prime example of this reactivity is the Michael addition, which sees widespread commercial use. wikipedia.org

These compounds are crucial motifs in many biologically active natural products and pharmaceuticals, and they serve as important intermediates in organic synthesis. chemistryviews.org The synthesis of α,β-unsaturated carboxylic acids can be achieved through various methods, including the Wittig or Horner–Wadsworth–Emmons reactions, and more recently, through copper-catalyzed carboxylation of alkynes with carbon dioxide. chemistryviews.orgrsc.org

The presence of a bromine atom at the α-position (the 2-position) in 2-bromocrotonic acid significantly modifies the typical reactivity of an α,β-unsaturated carboxylic acid. The electron-withdrawing nature of the bromine atom further influences the electron distribution within the conjugated system.

Significance of the 2 Bromo Moiety in Organic Synthesis

The bromine atom in 2-bromocrotonic acid is a highly reactive functional group that plays a pivotal role in its synthetic applications. ontosight.ai Halogenated compounds, particularly those with bromo groups, are valuable intermediates in organic synthesis due to their ability to participate in nucleophilic substitution and cross-coupling reactions. researchgate.net

The 2-bromo substituent in 2-bromocrotonic acid makes the molecule a versatile precursor for a variety of chemical transformations:

Nucleophilic Substitution: The bromine atom can be readily displaced by a range of nucleophiles, allowing for the introduction of different functional groups at the 2-position. ontosight.ai

Cross-Coupling Reactions: The vinyl bromide functionality is a suitable handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Grignard Reactions: Studies have shown that 2-bromocrotonic acid can undergo 1,4-addition with Grignard reagents like phenylmagnesium bromide, leading to the formation of α-bromoenolates. acs.orgacs.org

Precursor to Other Compounds: It has been used as a starting material in the synthesis of other valuable compounds. For instance, it is an intermediate in the conversion of (E)-2-methyl-2-butenoic acid to its (Z)-isomer. google.com

Historical Development of Research Trends Pertaining to 2 Bromocrotonic Acid

Direct Bromination Approaches

Direct bromination methods aim to introduce a bromine atom at the C-2 position of the crotonic acid or its derivatives in a single step. These approaches often contend with the reactivity of the carbon-carbon double bond.

Bromination of Crotonic Acid Derivatives at the α-Position

The direct α-bromination of crotonic acid presents a chemical challenge. The presence of the electron-rich carbon-carbon double bond makes the molecule susceptible to electrophilic addition reactions. Standard bromination conditions often lead to the formation of 2,3-dibromobutanoic acid rather than the desired 2-bromocrotonic acid. For instance, the addition of bromine to crotonic acid in a non-polar solvent, even with heating, primarily yields the dibromo addition product.

To achieve selective α-bromination, alternative reagents and conditions are necessary. One common reagent for α-bromination of carbonyl compounds is N-bromosuccinimide (NBS). While often used with a radical initiator for allylic bromination, under different conditions, it can effect α-bromination of carbonyls. For crotonic acid derivatives, the reaction would likely proceed through an enol or enolate intermediate, where the α-carbon is nucleophilic. However, controlling the reaction to favor α-substitution over addition to the double bond remains a significant synthetic hurdle. Research has shown that using NBS in the presence of a catalyst like active aluminum oxide can facilitate the α-monobromination of certain aralkyl ketones, suggesting a potential avenue for the selective bromination of crotonic acid derivatives. nih.gov

Another approach involves the use of NBS with a radical initiator like dibenzoyl peroxide in a solvent such as carbon tetrachloride. This method has been successfully employed for the bromination of (E)-but-2-enoic acid (crotonic acid), yielding (E)-4-bromobut-2-enoic acid in high yield, demonstrating bromination at the allylic position rather than the desired α-position. chemicalbook.com This underscores the challenge of directing bromination to the α-carbon in the presence of the reactive double bond.

Multistep Synthesis from Precursors

An alternative to direct bromination is a multistep approach that involves the initial functionalization of the crotonate backbone, followed by a subsequent reaction to introduce the α-bromo substituent.

Synthesis from Ethyl Crotonate via 2,3-Dibromobutyrate Intermediate

A common multistep synthesis of 2-bromocrotonates starts with the readily available ethyl crotonate. The first step involves the electrophilic addition of bromine across the double bond to form ethyl 2,3-dibromobutyrate. This reaction typically proceeds with a high yield. The stereochemistry of this addition is typically anti, leading to the formation of a racemic mixture of (2R,3S)- and (2S,3R)-ethyl 2,3-dibromobutyrate (the threo isomer) from (E)-ethyl crotonate.

| Starting Material | Reagent | Product |

| (E)-Ethyl Crotonate | Bromine (Br₂) | Ethyl 2,3-dibromobutyrate |

This dibrominated intermediate serves as the precursor for the subsequent elimination reaction to generate the desired 2-bromocrotonate.

Conversion of α,β-Dibromo Intermediates to 2-Bromocrotonates

The final step in this multistep synthesis is the dehydrobromination of the ethyl 2,3-dibromobutyrate intermediate. This elimination reaction is typically carried out using a base, with alcoholic potassium hydroxide (B78521) (KOH) being a common choice. quora.comdoubtnut.comadichemistry.comyoutube.comdoubtnut.com The base abstracts a proton from the α-carbon, and the bromide ion at the β-carbon is eliminated, forming a double bond.

The regioselectivity of this elimination is key to forming the desired 2-bromocrotonate. The presence of the electron-withdrawing ester group at C-1 makes the α-proton more acidic and thus more readily abstracted by the base. This favors the formation of the double bond between C-2 and C-3.

The stereochemistry of the elimination reaction, typically an E2 mechanism, is highly dependent on the conformation of the substrate. For the E2 reaction to occur, the abstracted proton and the leaving group (bromide) must be in an anti-periplanar arrangement. This conformational requirement influences the stereochemistry of the resulting alkene. The dehydrobromination of the threo-2,3-dibromobutyrate is expected to predominantly yield the (Z)-2-bromocrotonate. Conversely, starting from the erythro isomer would lead to the (E)-isomer. By controlling the stereochemistry of the starting dibromo intermediate, one can influence the stereochemical outcome of the final 2-bromocrotonate product.

Catalytic Strategies in 2-Bromocrotonic Acid Synthesis

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of chemical reactions. In the context of 2-bromocrotonic acid synthesis, catalytic methods are explored to improve reaction rates, yields, and control over product formation, particularly in the key steps of bromination and elimination.

The synthesis of 2-bromocrotonic acid from crotonic acid typically proceeds via a two-step sequence: an initial bromination of the carbon-carbon double bond to form an intermediate, followed by an elimination reaction (dehydrobromination) to re-establish the double bond with the bromine at the C-2 position.

The established pathway involves the electrophilic addition of bromine (Br₂) across the double bond of crotonic acid to yield 2,3-dibromobutanoic acid. The subsequent step is the elimination of one equivalent of hydrogen bromide (HBr). This dehydrobromination is a critical step where catalysis can be effectively applied.

Heterogeneous catalysts are materials that exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. Their primary advantage lies in their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, contributing to more sustainable and economical processes. nih.gov

In the dehydrobromination of 2,3-dibromobutanoic acid, solid base catalysts can be employed. Materials such as metal oxides (e.g., MgO, CaO) or supported bases on silica (B1680970) or alumina (B75360) can facilitate the elimination of HBr. researchgate.net The reaction mechanism on the surface of a solid base involves the abstraction of the acidic α-proton by a basic site on the catalyst, followed by the elimination of the bromide ion from the β-position, a process analogous to an E2 or E1cb elimination mechanism. The use of a solid catalyst avoids the need for stoichiometric amounts of soluble bases, which can lead to cumbersome workups and waste generation.

The choice of catalyst and reaction conditions can profoundly influence both the efficiency (rate and yield) and selectivity (which product is formed) of the synthesis. ajpojournals.org Catalyst concentration, temperature, and the nature of the catalyst itself are key variables that must be optimized. ajpojournals.orgresearchgate.net

Reaction Efficiency: The efficiency of the dehydrobromination step is largely dependent on the catalyst's ability to facilitate the removal of HBr. A highly active catalyst provides more active sites for the reaction, leading to a faster conversion of the 2,3-dibromobutanoic acid intermediate to the desired 2-bromocrotonic acid product. ajpojournals.org For instance, the porosity and surface area of a heterogeneous catalyst can determine the accessibility of the active sites to the substrate molecules.

Reaction Selectivity: Selectivity in this synthesis primarily refers to the control of E/Z isomerism in the final product. The geometric arrangement of the substituents around the double bond is determined during the elimination step. The nature of the catalyst—whether it is a Brønsted acid or a Lewis acid, or its basicity—can influence the transition state of the elimination reaction, thereby favoring the formation of one isomer over the other. researchgate.netmdpi.com For example, a catalyst that promotes a specific concerted anti-periplanar transition state would lead to a high stereoselectivity. Fine-tuning the catalyst is therefore essential for optimizing the yield of the desired stereoisomer. ajpojournals.org

Table 1: Potential Effects of Catalysts on 2-Bromocrotonic Acid Synthesis

| Catalyst Type | Potential Effect on Efficiency | Potential Effect on Selectivity (E/Z Isomerism) |

| Solid Base (e.g., MgO) | Increases rate of dehydrobromination. | Can influence the E/Z ratio by controlling the elimination pathway. |

| Solid Acid (e.g., Zeolite) | May catalyze elimination but can also promote side reactions. | Can alter the stereochemical outcome compared to base-catalyzed methods. |

| Phase Transfer Catalyst | Enhances reaction rate when using an aqueous inorganic base with an organic substrate. | May affect the E/Z ratio depending on the ion-pair interactions in the transition state. |

Stereoselective Synthesis of 2-Bromocrotonic Acid Isomers

The double bond in 2-bromocrotonic acid can exist in two different geometric configurations: the E-isomer, where the highest priority groups (carboxyl and bromine) are on opposite sides of the double bond, and the Z-isomer, where they are on the same side. The control of this E/Z isomerism is a crucial aspect of its synthesis, as the different isomers can have distinct chemical reactivity and biological properties.

Control over the E/Z stereochemistry is achieved during the HBr elimination from the 2,3-dibromobutanoic acid intermediate. The stereochemical outcome is dictated by the mechanism of the elimination reaction (e.g., E2, E1cb) and can be influenced by several factors.

A common strategy for achieving high stereoselectivity is through a base-induced E2 elimination. This mechanism proceeds through an anti-periplanar transition state, where the hydrogen atom and the leaving group (bromide) are positioned on opposite sides of the C-C bond. The conformation of the 2,3-dibromobutanoic acid intermediate at the moment of elimination will therefore determine the geometry of the resulting alkene. By carefully selecting the base, solvent, and temperature, it is possible to favor the conformation that leads to the desired isomer. For instance, the use of bulky bases tends to favor the formation of the thermodynamically more stable E-isomer.

Studies on analogous systems, such as the bromination-dehydrobromination of nitroalkenes, have demonstrated that near-complete stereoselectivity for the Z-isomer can be achieved under specific conditions, such as using pyridine (B92270) in refluxing cyclohexane. uniovi.es Similarly, methods for the stereoselective synthesis of (Z)-β-halo α,β-unsaturated carbonyl compounds have been developed, indicating that such control is feasible for systems like 2-bromocrotonic acid. rsc.org

Table 2: Factors Influencing E/Z Selectivity in Elimination Reactions

| Factor | Condition Favoring E-Isomer | Condition Favoring Z-Isomer |

| Base | Bulky bases (e.g., potassium tert-butoxide) | Less sterically demanding bases (e.g., pyridine) uniovi.es |

| Solvent | Aprotic solvents | Solvents that can stabilize specific transition states. |

| Temperature | Higher temperatures often favor the thermodynamically more stable E-isomer. | Kinetically controlled conditions at lower temperatures may favor the Z-isomer. |

| Reaction Mechanism | Conditions promoting a specific anti-periplanar elimination pathway. | Conditions promoting a syn-elimination or an E1cb mechanism with a specific protonation step. |

While E/Z isomerism deals with the geometry of the double bond, asymmetric synthesis aims to control the three-dimensional arrangement of atoms at a chiral center. The addition of bromine to the double bond of a crotonate ester can create a new chiral center at the C-2 position, leading to the possibility of forming two enantiomers (R and S). Asymmetric synthesis seeks to produce one of these enantiomers preferentially. nih.gov

Chiral Auxiliaries: One established method for asymmetric synthesis is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org In the synthesis of 2-bromocrotonates, a chiral alcohol could be used to form a chiral crotonate ester. This auxiliary would then sterically hinder one face of the double bond, forcing the incoming bromine to attack from the less hindered face. This diastereoselective bromination, followed by the elimination and subsequent removal of the chiral auxiliary, would yield an enantiomerically enriched 2-bromocrotonic acid. researchgate.netblogspot.com Evans oxazolidinones are a well-known class of auxiliaries used for such purposes. blogspot.comnih.gov

Asymmetric Catalysis: An alternative and often more atom-economical approach is asymmetric catalysis. This involves using a chiral catalyst to create a chiral environment around the substrate, guiding the reaction to favor the formation of one enantiomer. For the synthesis of chiral 2-bromocrotonates, a chiral Lewis acid catalyst could coordinate to the carbonyl group of the crotonate ester, activating the double bond for bromination while simultaneously shielding one of its faces.

A relevant example is the highly diastereo- and enantioselective bromoazidation of α,β-unsaturated ketones catalyzed by a chiral N,N'-dioxide/Fe(OTf)₂ complex. researchgate.net This reaction proceeds via a 1,4-addition/halogenation pathway. A similar catalytic system could potentially be adapted for the enantioselective bromination of crotonate esters, where a chiral metal complex delivers the bromine electrophile to a specific face of the alkene, leading to the formation of a chiral α-bromo ester with high enantioselectivity.

Reactions Involving the α-Bromo Group

The bromine atom at the α-position to the carboxyl group is a key site for various chemical reactions, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions at the Brominated Carbon

The carbon atom bonded to the bromine in 2-bromocrotonic acid is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This process is a classic example of nucleophilic substitution. gacariyalur.ac.inchemguide.co.uksiue.edu The reaction rate and mechanism (SN1 or SN2) are influenced by several factors, including the nature of the nucleophile, the solvent, and the structure of the substrate. siue.edu In the case of α-halo carbonyl compounds like 2-bromocrotonic acid, the presence of the adjacent carbonyl group can enhance the reactivity towards SN2 displacement. spcmc.ac.in The carbonyl group helps to stabilize the transition state of the SN2 reaction. spcmc.ac.in

The general mechanism for an SN2 reaction involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. siue.edu For a substrate like 2-bromocrotonic acid, which is typically a racemic mixture of (E)- and (Z)-isomers, the stereochemical outcome is less straightforward but the principle of nucleophilic displacement of the bromide remains central.

Indium-Mediated Allylation Reactions of 2-Bromocrotonic Acid Esters with Carbonyl Compounds

Indium-mediated reactions have emerged as a powerful tool in organic synthesis for the formation of carbon-carbon bonds. chempedia.infonih.gov Specifically, the reaction of 2-bromocrotonic acid esters with carbonyl compounds in the presence of indium metal represents a significant application. This transformation is a type of Barbier-type reaction where an organoindium reagent is generated in situ. mdpi.comrsc.org

The reaction between 4-bromocrotonic acid and various aldehydes and ketones, mediated by indium, has been shown to proceed exclusively at the α-carbon of the carboxylic acid. chempedia.info This methodology provides a direct route to α-allyl-β-hydroxy carboxylic acids with high yields. researchgate.net The choice of solvent has been observed to have a minimal effect on the reaction's outcome, allowing for a broad range of reaction conditions. chempedia.info

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 4-Bromocrotonic acid | Aldehydes/Ketones | α-Allyl-β-hydroxy carboxylic acids | High | chempedia.inforesearchgate.net |

Cross-Coupling Methodologies Utilizing the Bromine Moiety (e.g., Suzuki, Heck, Sonogashira Considerations)

The bromine atom in 2-bromocrotonic acid serves as a handle for various palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions typically involve an oxidative addition of the C-Br bond to a low-valent palladium catalyst, followed by transmetalation and reductive elimination. wikipedia.org

Suzuki-Miyaura Coupling: This reaction would involve the coupling of 2-bromocrotonic acid (or its ester) with an organoboron reagent in the presence of a palladium catalyst and a base. researchgate.netrsc.orgnih.gov This methodology is widely used to form new carbon-carbon bonds between sp²-hybridized carbon atoms. nih.gov

Heck Reaction: In a Heck reaction, 2-bromocrotonic acid would react with an alkene in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the vinylic position, leading to a more substituted alkene.

Sonogashira Coupling: This reaction would couple 2-bromocrotonic acid with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. The product would be a conjugated enyne, a valuable building block in organic synthesis.

While specific examples for 2-bromocrotonic acid in all these named reactions are not extensively detailed in the provided search results, the general principles of these cross-coupling reactions are well-established for a wide range of aryl and vinyl halides. wikipedia.orgnih.gov

Reactions Involving the Carbon-Carbon Double Bond

The alkene functionality in 2-bromocrotonic acid is a site of high electron density, making it susceptible to reactions with electrophiles and participation in cycloaddition reactions. savemyexams.com

Cycloaddition Reactions (e.g., [2+3] and [3+4] Annulation with Enones using 2-Bromocrotonate Dienolates)

Dienolates derived from 2-bromocrotonic acid esters can participate in cycloaddition reactions. For instance, ethyl 2-bromocrotonate has been mentioned in the context of [3+2] cycloaddition methodology. vt.edu Cycloaddition reactions, such as the Diels-Alder reaction ([4+2] cycloaddition), are powerful methods for the synthesis of cyclic compounds. vu.nllibretexts.org The reactivity and selectivity of these reactions are governed by the electronic nature of the diene and dienophile. libretexts.org While the provided information points to the potential of 2-bromocrotonate in cycloadditions, detailed studies on [2+3] and [3+4] annulations specifically with enones using its dienolates require further investigation. Anionic Diels-Alder reactions involving lithium dienolates and α,β-unsaturated esters have been studied, suggesting that the formation of the cyclic product can occur through a stepwise Michael/Michael-tandem reaction rather than a concerted mechanism. researchgate.net

Electrophilic Addition to the Alkene (e.g., Halogenation, Hydrohalogenation)

The carbon-carbon double bond in 2-bromocrotonic acid can undergo electrophilic addition reactions. savemyexams.comlibretexts.org In these reactions, an electrophile adds to the double bond, breaking the pi bond and forming two new sigma bonds. libretexts.org

Halogenation: The addition of a halogen, such as bromine (Br₂), across the double bond would result in a dihaloalkane. The reaction typically proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion, leading to anti-addition of the two bromine atoms. lasalle.edu When the reaction is carried out in a nucleophilic solvent like water, a halohydrin (in this case, a bromo-hydroxy derivative) can be formed as the major product. chemistryguru.com.sg

Hydrohalogenation: The addition of a hydrogen halide, such as hydrogen bromide (HBr), to the double bond of 2-bromocrotonic acid would follow Markovnikov's rule. The hydrogen atom would add to the carbon atom of the double bond that already has more hydrogen atoms, and the bromide would add to the more substituted carbon, leading to the formation of a carbocation intermediate. libretexts.org The stability of this carbocation influences the regioselectivity of the addition. libretexts.org

The general mechanism for electrophilic addition involves the attack of the pi electrons of the alkene on the electrophile, forming a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org

| Reaction Type | Reagent | Product Type | Key Intermediate |

| Halogenation | Br₂ | Dihaloalkane | Cyclic bromonium ion |

| Halogenation (in H₂O) | Br₂/H₂O | Halohydrin | Cyclic bromonium ion |

| Hydrohalogenation | HBr | Haloalkane | Carbocation |

Radical Reactions Involving the Olefinic System

The carbon-carbon double bond in 2-bromocrotonic acid is susceptible to radical addition reactions. These reactions are typically initiated by the formation of a radical species, which then attacks the π-system of the alkene. The presence of the bromine atom and the carboxylic acid group can influence the regioselectivity and stereoselectivity of these additions.

Free radical additions to alkenes often proceed via a chain reaction mechanism involving initiation, propagation, and termination steps. libretexts.orgmasterorganicchemistry.com For instance, the addition of HBr, in the presence of peroxides which act as radical initiators, can lead to the anti-Markovnikov product. libretexts.org In the context of 2-bromocrotonic acid, the stability of the resulting radical intermediate is a key factor in determining the outcome of the reaction. The bromine atom and the electron-withdrawing carboxylic acid group can exert electronic effects that influence the stability of the radical formed at either the α or β position.

Research into radical reactions of similar α,β-unsaturated systems provides insights into the potential reactivity of 2-bromocrotonic acid. For example, the addition of radicals to CH₂=CHX has been shown to occur selectively at the methylene (B1212753) group. nptel.ac.in The relative stability of the possible radical intermediates, influenced by the substituents, dictates the preferred site of attack.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group of 2-bromocrotonic acid can undergo esterification to form the corresponding esters. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. byjus.comlibretexts.orgmasterorganicchemistry.com This reaction is reversible, and to favor the formation of the ester, the equilibrium is often shifted by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.orgmasterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several key steps: libretexts.orgmasterorganicchemistry.comlibretexts.org

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. libretexts.orgmasterorganicchemistry.com

Nucleophilic attack by the alcohol: The alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon. libretexts.orglibretexts.org

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. libretexts.orglibretexts.org

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. libretexts.orglibretexts.org

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. libretexts.orgchemguide.co.uk

The reaction of 4-bromocrotonic acid has been reported to yield the corresponding ester via DCC coupling, indicating another route for ester formation. rug.nl

The carboxylic acid functionality of 2-bromocrotonic acid can be converted into amides through reactions with amines. Direct amidation of carboxylic acids with amines is often challenging and may require high temperatures or the use of coupling agents to facilitate the reaction by activating the carboxylic acid. mdpi.comlibretexts.org

Several methods exist for the synthesis of amides from carboxylic acids:

Reaction with acid chlorides: The carboxylic acid can first be converted to a more reactive acid chloride, which then readily reacts with an amine to form the amide. libretexts.org

Use of coupling agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct reaction between a carboxylic acid and an amine. libretexts.org

Boron-catalyzed amidation: Certain boron compounds can catalyze the direct amidation of carboxylic acids. nih.govorganic-chemistry.org

The synthesis of an amide from γ-bromocrotonic acid has been documented, demonstrating the feasibility of this transformation within this class of compounds. aalto.fi The reactivity of α-bromo acids to form α-chloroamides, which are versatile synthetic intermediates, has also been noted. researchgate.net

Rearrangement Processes and Isomerization Dynamics

The double bond in 2-bromocrotonic acid allows for the existence of E and Z stereoisomers. Isomerization between these forms can be induced by acidic or thermal conditions.

Acid-catalyzed isomerization of stilbene (B7821643) derivatives, which also possess a carbon-carbon double bond, is a well-known phenomenon. nih.gov This process typically involves the protonation of the double bond, leading to a carbocation intermediate that can then undergo rotation around the single bond before deprotonation to form the other isomer. In some cases, even trace amounts of a mild acid can catalyze this isomerization. nih.gov

Thermal isomerization can also occur, though it may require higher energy input. The stability of the E and Z isomers of substituted alkenes can be influenced by steric and electronic factors. For example, in some chlorohydrazones, the Z isomer is thermodynamically favored due to electrostatic interactions. mdpi.com The interconversion between isomers can proceed through a rotation mechanism in the molecular plane. mdpi.com Studies on the photoisomerization of related compounds like ferulic acid derivatives have shown that nearly complete conversion from the E to the Z isomer can be achieved. researchgate.net

A study on 4-bromobut-2-enoic acid reported a greater than 95:5 E/Z ratio, indicating a significant preference for the E isomer in that specific case. rug.nl

The presence of the bromo-substituent on the double bond can influence the propensity of 2-bromocrotonic acid and its derivatives to undergo intramolecular rearrangements. While specific examples of intramolecular rearrangements of 2-bromocrotonic acid itself are not prevalent in the provided search results, related chemistries offer potential insights.

The bromo-substituent, being a good leaving group under certain conditions, could potentially participate in intramolecular cyclizations or other rearrangements, especially if a suitable nucleophile is present within the molecule or is generated during the course of a reaction.

Derivatization Strategies in 2 Bromocrotonic Acid Chemistry for Synthetic Applications

Synthesis of Complex Organic Molecules as Precursors

2-Bromocrotonates serve as pivotal starting materials for the synthesis of elaborate organic molecules. Their ability to participate in sequential and multicomponent reactions allows for the rapid assembly of complex scaffolds from simple precursors.

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. While direct examples using 2-bromocrotonates can be inferred, well-documented research on the isomeric γ-bromocrotonates provides a strong basis for analogous reactivity. A notable example is the efficient, one-pot, three-component synthesis of functionalized 1,3-thiazolidine-2-thiones from primary amines, carbon disulfide, and alkyl γ-bromocrotonates. wikipedia.orgarizona.edu This reaction proceeds under mild conditions and demonstrates high atom economy. wikipedia.org

The mechanism involves the in situ formation of a dithiocarbamic acid from the primary amine and carbon disulfide. This is followed by a tandem sequence of S-alkylation (a nucleophilic attack on the γ-carbon of the bromocrotonate) and an intramolecular Michael addition, which results in the cyclized thiazolidine-2-thione product in high to excellent yields. wikipedia.orglibretexts.org This domino reaction has been successfully applied to a diverse range of primary amines, including those derived from amino acids, and even to diamines to produce bis(thiazolidine-2-thiones). arizona.eduasianpubs.org

By analogy, a similar reaction pathway can be proposed for 2-bromocrotonates. In this case, the initial nucleophilic attack by the dithiocarbamate (B8719985) would occur at the α-carbon (the site of the bromine atom) via a direct SN2 substitution, rather than the SN2' attack seen with the γ-isomer. The subsequent intramolecular cyclization step would then proceed, although the regiochemistry of the final heterocyclic system would differ, potentially leading to different classes of sulfur-containing heterocycles. The versatility of this approach highlights the potential of bromocrotonate isomers as key synthons for heterocyclic libraries.

| Reaction | Reactants | Product | Key Features | Yield Range |

| Thiazolidine-2-thione Synthesis | 1. Primary Amines2. Carbon Disulfide (CS₂) 3. Alkyl γ-bromocrotonates | Functionalized 1,3-Thiazolidine-2-thiones | One-pot, three-component reaction; Domino alkylation/intramolecular Michael addition. wikipedia.orgarizona.edu | 60-97% wikipedia.org |

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex products in a single step from three or more starting materials, enhancing efficiency and molecular diversity. ambeed.com The synthesis of thiazolidine-2-thiones from γ-bromocrotonates is a prime example of a domino reaction that functions as an MCR. wikipedia.orgorganic-chemistry.org In this context, the γ-bromocrotonate acts as a versatile C3 or C4 synthon.

Recent studies have further demonstrated the utility of γ-bromocrotonates in nucleophile-controlled regiodivergent domino reactions. niscpr.res.inacs.org For instance, the reaction between enetriones and γ-bromocrotonates can be directed to form either 1,3-dienic esters or tetrasubstituted pyrans simply by changing the nucleophile/base from pyridine (B92270) to triethylamine. niscpr.res.in These reactions underscore the flexibility of the bromocrotonate scaffold, which can act as a C1 or C2 synthon depending on the reaction conditions. acs.org

Adapting these principles to 2-bromocrotonic acid would present new synthetic opportunities. As a building block in MCRs, 2-bromocrotonate would introduce functionality at the α-position. Its participation in palladium-catalyzed MCRs or isocyanide-based MCRs, such as the Ugi or Passerini reactions, could lead to novel classes of α-substituted, unsaturated peptide mimics and other densely functionalized molecules. mdpi.com The electrophilic nature of both the α-carbon (bearing the bromine) and the β-carbon (via conjugate addition) offers multiple reaction sites that can be exploited in the rational design of new multicomponent strategies.

Transformation into Other α,β-Unsaturated Systems

A key synthetic utility of 2-bromocrotonic acid is its transformation into other valuable α,β-unsaturated systems. This is primarily achieved by replacing the α-bromo substituent or by further functionalizing the butenoate backbone, opening pathways to a wide array of derivatives.

The carbon-bromine bond at the vinylic C2 position of 2-bromocrotonates is amenable to substitution, particularly through palladium-catalyzed cross-coupling reactions. rsc.org These methods are highly effective for forming new carbon-carbon bonds under relatively mild conditions.

The Suzuki-Miyaura coupling is a prominent method for this transformation. organic-chemistry.orglibretexts.org It involves the reaction of the 2-bromocrotonate with an organoboronic acid in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This reaction allows for the introduction of a wide variety of aryl and vinyl groups at the α-position, yielding α-aryl or α-vinyl crotonic acid derivatives. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to give the coupled product and regenerate the catalyst. libretexts.org

The Heck reaction provides another powerful route for C-C bond formation. wikipedia.orgorganic-chemistry.org In this case, the 2-bromocrotonate (as the unsaturated halide) couples with an alkene in the presence of a palladium catalyst and a base to form a more substituted alkene. libretexts.orgmdpi.com This reaction effectively replaces the bromine atom with a vinyl substituent, providing access to a range of conjugated dienoic esters. The choice of phosphine (B1218219) ligands and reaction conditions is crucial for achieving high efficiency and selectivity. mdpi.com

| Reaction Name | Substrates | Reagents | Product Type |

| Suzuki-Miyaura Coupling | 1. 2-Bromocrotonate2. Aryl/Vinylboronic Acid | Pd Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) | α-Aryl or α-Vinyl Crotonate |

| Heck Reaction | 1. 2-Bromocrotonate2. Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., PPh₃) | α-Substituted Dienoic Ester |

Beyond C-C bond formation, the α-position of the butenoate skeleton can be functionalized with heteroatoms through nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent ester group activates the α-carbon towards attack by nucleophiles.

For example, reaction with amines can provide access to α-amino acid derivatives. The conjugate addition of amines to α,β-unsaturated esters is a well-established method for creating β-amino esters. psu.eduuomustansiriyah.edu.iq In the case of 2-bromocrotonates, a direct SN2-type substitution of the bromide by an amine (aminolysis) can occur, leading to the formation of α-enamine or α-amino ester derivatives, which are valuable precursors in pharmaceutical synthesis. The reaction conditions can be tuned to favor substitution over potential competing pathways like Michael addition-elimination.

Similarly, other heteroatomic nucleophiles, such as thiols or alkoxides, can be employed to introduce α-thio or α-alkoxy functionalities, respectively. These transformations significantly broaden the chemical space accessible from 2-bromocrotonic acid, establishing it as a versatile intermediate for α-functionalized butenoate systems.

Theoretical and Computational Investigations of 2 Bromocrotonic Acid

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental in modern chemistry for providing detailed insights into molecular structures and energies. For 2-bromocrotonic acid, these computational methods would be employed to determine its most stable three-dimensional geometry, bond lengths, bond angles, and electronic properties. Techniques such as Density Functional Theory (DFT) and ab initio methods are standard for optimizing the molecular structure and calculating vibrational frequencies.

However, a review of available scientific literature does not yield specific studies that have published detailed quantum chemical calculation results, such as optimized geometries or vibrational spectra, exclusively for 2-bromocrotonic acid. General principles of computational chemistry suggest that the presence of the bromine atom and the carboxylic acid group, along with the double bond, would create a complex electronic environment influencing its reactivity and intermolecular interactions.

Analysis of Torsional Potential Energy Surfaces

The analysis of torsional potential energy surfaces is crucial for understanding the conformational flexibility of a molecule. This involves calculating the change in energy as specific dihedral angles are systematically rotated. For 2-bromocrotonic acid, key rotations would be around the C-C single bonds, particularly the bond connecting the carboxylic group to the carbon-carbon double bond.

Such an analysis would reveal the energy barriers between different conformers (rotational isomers) and identify the most stable conformations. The shape of the potential energy surface is dictated by a balance of electronic effects, like conjugation between the double bond and the carbonyl group, and steric hindrance from the bromine atom and the methyl group. Despite the importance of such analyses, specific studies detailing the torsional potential energy surfaces for 2-bromocrotonic acid are not present in the surveyed literature.

Conformational Analysis in Different Solvent Environments

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects by using implicit solvent models (like the Polarizable Continuum Model) or explicit solvent molecules in molecular dynamics simulations. These studies predict how the relative energies of different conformers change in solvents of varying polarity.

For 2-bromocrotonic acid, polar solvents would be expected to stabilize conformers with larger dipole moments. The interplay of hydrogen bonding between the carboxylic acid group and solvent molecules would also be a critical factor. A comprehensive search of scientific databases, however, did not uncover any specific computational studies on the conformational analysis of 2-bromocrotonic acid in different solvent environments.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the feasibility of different mechanistic routes.

Prediction of Reaction Pathways and Transition States

For reactions involving 2-bromocrotonic acid, such as addition reactions to the double bond or nucleophilic substitution at the bromine-bearing carbon, computational methods can predict the most likely pathways. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate.

The geometry and energy of these transition states provide critical information about the reaction mechanism. However, specific computational studies predicting reaction pathways and identifying transition states for reactions of 2-bromocrotonic acid are not available in the public domain.

Determination of Activation Energies and Reaction Kinetics

Once transition states are located, their energy relative to the reactants can be used to calculate the activation energy of a reaction. This is a key parameter that governs the reaction rate. Computational kinetics studies can provide theoretical rate constants that can be compared with experimental data.

While methods for these calculations are well-established, no specific studies have been found that report the computationally determined activation energies or reaction kinetics for any particular reaction of 2-bromocrotonic acid.

Computational Insights into Stereoselectivity

Many reactions can produce multiple stereoisomers. Computational chemistry can offer profound insights into why one stereoisomer is formed preferentially over another. By comparing the activation energies of the transition states leading to different stereoisomeric products, the stereochemical outcome of a reaction can be predicted.

For reactions of 2-bromocrotonic acid, which is a chiral molecule, understanding the factors that control stereoselectivity is of significant interest. This is particularly relevant in areas like asymmetric synthesis. Unfortunately, there is a lack of published computational research specifically investigating the stereoselectivity of reactions involving 2-bromocrotonic acid.

Prediction of Reactivity Indices and Electronic Properties

Theoretical and computational chemistry provides powerful tools for understanding the intrinsic electronic characteristics and predicting the chemical behavior of molecules like 2-bromocrotonic acid. By calculating various reactivity indices and analyzing electronic properties, researchers can gain insights into a molecule's stability, reactivity, and the nature of its interactions. These computational approaches are grounded in quantum mechanics and conceptual Density Functional Theory (DFT), which correlate the electron density of a system with its chemical properties. mdpi.com

The arrangement of electrons within a molecule is fundamental to its chemical nature. Charge distribution analysis reveals the localization of positive and negative charges, while molecular orbital (MO) analysis describes the energy and spatial distribution of electrons in orbitals that extend over the entire molecule.

Charge Distribution: The charge distribution in 2-bromocrotonic acid is largely dictated by the differences in electronegativity among its constituent atoms. The oxygen atoms of the carboxylic acid group and the bromine atom are highly electronegative, leading to a significant pull of electron density from the adjacent carbon atoms. This creates a polarized molecule with distinct electron-rich and electron-deficient regions. Computational methods, such as Natural Bond Orbital (NBO) analysis, can quantify this charge separation by calculating the partial atomic charges on each atom. This analysis typically shows a significant negative charge on the oxygen and bromine atoms and a corresponding positive charge on the carbonyl carbon and the carbon atom bonded to the bromine.

Molecular Orbital Analysis: The reactivity of a molecule is often governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons. In 2-bromocrotonic acid, the HOMO is expected to be localized primarily on the π-system of the carbon-carbon double bond and the lone pairs of the bromine and oxygen atoms, which are the most electron-rich areas.

LUMO: The LUMO is the orbital that is most likely to accept electrons. For 2-bromocrotonic acid, the LUMO is anticipated to be centered on the antibonding π* orbital of the carbonyl group (C=O) and the antibonding σ* orbital of the carbon-bromine bond (C-Br).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

| Property | Description | Predicted Characteristics for 2-Bromocrotonic Acid |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Relatively high energy, indicating potential for electron donation from the C=C π-bond or heteroatom lone pairs. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Relatively low energy, indicating susceptibility to receiving electrons, particularly at the carbonyl carbon and C-Br bond. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A moderate gap is expected, suggesting the molecule is reactive but not exceptionally unstable. |

The concepts of electrophilicity and nucleophilicity are central to understanding chemical reactions. masterorganicchemistry.com An electrophile is an "electron-loving" species that accepts an electron pair, while a nucleophile is a "nucleus-loving" species that donates an electron pair. pearson.com The charge distribution and MO analysis of 2-bromocrotonic acid allow for the precise identification of these reactive sites.

Electrophilic Sites: These are electron-deficient centers that are susceptible to attack by nucleophiles. youtube.com In 2-bromocrotonic acid, the primary electrophilic sites are:

The Carbonyl Carbon (C=O): Due to the high electronegativity of the adjacent oxygen atoms, this carbon atom carries a significant partial positive charge.

The α-Carbon (C-Br): The carbon atom directly bonded to the electronegative bromine atom is also electron-deficient and a target for nucleophilic attack.

Nucleophilic Sites: These are electron-rich centers capable of donating an electron pair to an electrophile. youtube.com The key nucleophilic sites in 2-bromocrotonic acid include:

The Carbonyl Oxygen: The lone pairs of electrons on the carbonyl oxygen make it a potential site for protonation or interaction with other electrophiles.

The Bromine Atom: The bromine atom possesses lone pairs of electrons, allowing it to act as a nucleophile.

The C=C Double Bond: The π-electrons of the double bond form a region of high electron density, capable of attacking electrophiles. askfilo.com

| Site Type | Location on Molecule | Reason for Reactivity |

|---|---|---|

| Electrophilic | Carbonyl Carbon | Significant partial positive charge due to bonding with two oxygen atoms. |

| Electrophilic | α-Carbon | Partial positive charge due to the electron-withdrawing bromine atom. |

| Nucleophilic | Carbonyl and Hydroxyl Oxygens | Presence of lone pairs of electrons. |

| Nucleophilic | Bromine Atom | Presence of lone pairs of electrons. |

| Nucleophilic | Carbon-Carbon Double Bond (π-system) | Region of high electron density. |

Application of Advanced Computational Chemistry Techniques

To obtain quantitative and highly accurate data on molecules like 2-bromocrotonic acid, chemists employ a range of sophisticated computational methods. These techniques can model molecular structures, predict reaction pathways, and calculate electronic properties with increasing precision.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry. semanticscholar.org It offers a favorable balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems, including substituted carboxylic acids. researchgate.net

In the study of 2-bromocrotonic acid, DFT would be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Calculate Vibrational Frequencies: Predict the infrared and Raman spectra, which can be compared with experimental data to confirm the structure. sigmaaldrich.com

Compute Electronic Properties: Calculate energies of frontier orbitals (HOMO and LUMO), dipole moment, and partial atomic charges.

Determine Reactivity Descriptors: Use the calculated electronic properties to derive conceptual DFT indices such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

DFT calculations on similar molecules, such as other halogenated benzoic acids, have demonstrated the reliability of functionals like B3LYP and M06-2X combined with basis sets like 6-311++G(d,p) for yielding results that are in good agreement with experimental findings. researchgate.net

| Calculated Property | Typical Method | Significance |

|---|---|---|

| Optimized Bond Lengths (Å) | B3LYP/6-311++G(d,p) | Provides the equilibrium molecular structure. |

| HOMO Energy (eV) | B3LYP/6-311++G(d,p) | Quantifies electron-donating ability. |

| LUMO Energy (eV) | B3LYP/6-311++G(d,p) | Quantifies electron-accepting ability. |

| Global Electrophilicity Index (ω) | Calculated from HOMO/LUMO energies | Measures the stabilization in energy when the system acquires additional electronic charge. mdpi.com |

| Dipole Moment (Debye) | B3LYP/6-311++G(d,p) | Indicates the overall polarity of the molecule. |

For situations demanding very high accuracy, researchers turn to more computationally intensive ab initio methods, such as Coupled-Cluster (CC) theory. wikipedia.org CC methods are considered the "gold standard" in quantum chemistry for their ability to accurately account for electron correlation—the interactions between electrons that are not fully captured by simpler models like Hartree-Fock or standard DFT. wikipedia.org

The most common variant, Coupled-Cluster Singles and Doubles with Perturbative Triples, denoted as CCSD(T), provides highly reliable energies and properties for small to medium-sized molecules. researchgate.net For 2-bromocrotonic acid, CC theory would be applied to:

Benchmark DFT Results: Provide highly accurate reference data for properties like total energy, ionization potential, and electron affinity, against which the results from more economical DFT methods can be validated.

Investigate Reaction Mechanisms: Calculate precise energy barriers for potential reactions, offering a definitive picture of reaction kinetics where DFT might be less reliable.

Study Excited States: While ground-state properties are the primary focus, extensions of CC theory, such as Equation-of-Motion Coupled-Cluster (EOM-CC), can be used to accurately describe the electronic excited states of the molecule. aps.org

Although the computational cost of CC methods limits their application to relatively small systems, their unparalleled accuracy makes them an indispensable tool for establishing benchmarks and understanding complex electronic phenomena that are beyond the scope of less sophisticated theories. aps.org

Analytical Research Methodologies for 2 Bromocrotonic Acid Studies

Spectroscopic Techniques for Mechanistic Elucidation and Product Analysis

Spectroscopic methods are indispensable for gaining insight into the molecular structure and functional groups of 2-bromocrotonic acid and its derivatives. These techniques provide detailed information at the atomic and molecular level, which is fundamental to understanding reaction pathways and characterizing final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of 2-bromocrotonic acid and for monitoring the real-time progress of its chemical reactions. jhu.edumagritek.com By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity of atoms, and the chemical environment of the nuclei. core.ac.ukyoutube.com

In the context of reaction monitoring, a series of NMR spectra can be acquired over time to track the disappearance of reactants and the appearance of products. iastate.edu This allows for the determination of reaction kinetics and the identification of transient intermediates. magritek.compharmtech.com Both ¹H and ¹³C NMR are commonly used. ¹H NMR provides information on the number and types of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. For complex mixtures, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between protons and carbons, which is invaluable for the unambiguous assignment of complex structures. pitt.edunih.gov

Key NMR Data for 2-Bromocrotonic Acid Structural Analysis:

| NMR Technique | Information Gained | Application in 2-Bromocrotonic Acid Studies |

| ¹H NMR | Number, type, and connectivity of protons. | Distinguishing between cis and trans isomers based on coupling constants of olefinic protons. Monitoring changes in proton signals to track reaction progress. |

| ¹³C NMR | Number and type of carbon atoms (e.g., C=O, C=C, C-Br). | Confirming the carbon framework of reactants, intermediates, and products. |

| 2D NMR (COSY) | Correlation between coupled protons. | Establishing proton-proton connectivities within the molecule. |

| 2D NMR (HSQC) | Correlation between protons and directly attached carbons. | Assigning specific proton signals to their corresponding carbon atoms. |

| 2D NMR (HMBC) | Correlation between protons and carbons over two or three bonds. | Assembling molecular fragments and confirming the overall structure of reaction products. |

Modern benchtop NMR spectrometers have made this technique more accessible for routine reaction monitoring directly within a chemistry lab setting. magritek.comrsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Transformations

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. utdallas.edu These methods are particularly useful for observing the transformation of functional groups during a chemical reaction involving 2-bromocrotonic acid. purdue.edu

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. utdallas.edu The presence or absence of characteristic absorption bands provides a molecular fingerprint and indicates the presence of specific functional groups. utdallas.edupurdue.edu For example, the strong, broad absorption of the O-H bond in the carboxylic acid group and the sharp absorption of the C=O carbonyl group are easily identifiable. utdallas.edupressbooks.pub

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often weak or absent in the IR spectrum, such as those of non-polar bonds. rsc.org

Characteristic Vibrational Frequencies for 2-Bromocrotonic Acid and its Reaction Products:

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Significance in Reaction Monitoring |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | Disappearance indicates reaction at the carboxyl group. | |

| C=O (Carboxylic Acid) | Stretching | 1680-1725 | Strong | Shift in frequency can indicate ester or amide formation. lumenlearning.com |

| C=C (Alkene) | Stretching | 1620-1680 | Strong | Disappearance or shift indicates reaction at the double bond. |

| C-Br (Bromoalkane) | Stretching | 500-600 | Disappearance indicates substitution of the bromine atom. | |

| C-O (Ester) | Stretching | 1000-1300 | Appearance confirms esterification. | |

| N-H (Amide) | Stretching | 3100-3500 | Appearance confirms amidation. |

By monitoring the changes in these characteristic vibrational bands, researchers can follow the conversion of 2-bromocrotonic acid's carboxylic acid, alkene, and bromo functional groups into new functionalities. sigmaaldrich.com

Mass Spectrometry for Reaction Product Identification and Purity Assessment

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for identifying reaction products, determining their elemental composition, and assessing the purity of a sample. hideneurope.dethermofisher.com

In a typical MS experiment, the sample is ionized, and the resulting ions are separated based on their m/z values and detected. The resulting mass spectrum shows the relative abundance of each ion. High-resolution mass spectrometry (HRMS) can measure m/z values with very high accuracy, allowing for the determination of the elemental formula of a compound. nih.gov

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected, fragmented, and the resulting product ions are analyzed. nih.govresearchgate.net This provides valuable structural information and can be used to identify specific compounds in a complex mixture with high confidence. biorxiv.org When coupled with a chromatographic separation technique like GC or HPLC, it becomes a powerful tool for analyzing reaction mixtures. hideneurope.de

Applications of Mass Spectrometry in 2-Bromocrotonic Acid Studies:

| Mass Spectrometry Technique | Primary Function | Specific Application |

| Low-Resolution MS | Nominal mass determination. | Quick identification of expected products and byproducts based on molecular weight. |

| High-Resolution MS (HRMS) | Accurate mass measurement and elemental formula determination. | Unambiguous identification of unknown products and confirmation of elemental composition. |

| Tandem MS (MS/MS) | Structural elucidation through fragmentation patterns. | Differentiating between isomers and confirming the structure of reaction products. |

| GC-MS/LC-MS | Separation and identification of components in a mixture. | Analyzing the composition of a reaction mixture, identifying impurities, and quantifying products. hideneurope.denih.gov |

Chromatographic Methods for Separation and Quantification in Reaction Studies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. libretexts.org For studies involving 2-bromocrotonic acid, chromatographic methods are essential for separating the starting material from products, byproducts, and unreacted reagents, as well as for quantifying these components to monitor reaction progress.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Reaction Progress Monitoring

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most prevalent chromatographic techniques for monitoring the progress of reactions involving 2-bromocrotonic acid. aelabgroup.comglobalresearchonline.net

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. libretexts.org The sample is vaporized and transported by an inert gas through a column containing a stationary phase. aelabgroup.com Separation occurs based on the differential partitioning of the components between the mobile and stationary phases. libretexts.org For a compound like 2-bromocrotonic acid, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. cdc.gov

High-Performance Liquid Chromatography (HPLC) is a more versatile technique that can be applied to a wider range of compounds, including those that are non-volatile or thermally sensitive. sigmaaldrich.com A liquid mobile phase carries the sample through a column packed with a stationary phase. libretexts.org Separation is based on the components' differing affinities for the stationary and mobile phases. libretexts.org Reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase, is commonly used for the analysis of organic acids like 2-bromocrotonic acid. sielc.comsielc.com

Comparison of GC and HPLC for Reaction Monitoring of 2-Bromocrotonic Acid:

| Technique | Principle | Advantages | Limitations | Typical Application |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. libretexts.org | High resolution, speed, and sensitivity. aelabgroup.com | Requires volatile and thermally stable analytes; may require derivatization. cdc.gov | Analysis of volatile derivatives of 2-bromocrotonic acid and its products. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in the liquid phase. libretexts.org | Wide applicability to non-volatile and thermally labile compounds, high resolution, and quantitative accuracy. sigmaaldrich.com | Can be more complex and time-consuming than GC. | Direct analysis of 2-bromocrotonic acid and its reaction products in solution. sielc.comsielc.com |

Derivatization in Analytical Chemistry for Enhanced Detection

Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are more suitable for a given analytical method. researchgate.netmdpi-res.com In the analysis of 2-bromocrotonic acid, derivatization can be employed to improve its chromatographic behavior or to enhance its detectability. cdc.gov

For GC analysis, the carboxylic acid group of 2-bromocrotonic acid can be converted into a more volatile ester (e.g., a methyl or ethyl ester) or a silyl (B83357) ether. This increases its volatility and reduces its polarity, leading to better peak shape and resolution. cdc.gov

For HPLC, derivatization can be used to attach a chromophore or a fluorophore to the molecule, which significantly enhances its detection by UV-Vis or fluorescence detectors, respectively. nih.gov This is particularly useful for trace analysis or when the analyte itself has poor detection characteristics.

Common Derivatization Strategies for Carboxylic Acids like 2-Bromocrotonic Acid:

| Analytical Technique | Goal of Derivatization | Common Reagents | Resulting Derivative |

| Gas Chromatography (GC) | Increase volatility and thermal stability. | Diazomethane, Methanol (B129727)/H⁺, BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Methyl ester, Trimethylsilyl (B98337) ester |

| High-Performance Liquid Chromatography (HPLC-UV) | Introduce a UV-absorbing chromophore. | p-Bromophenacyl bromide, 2-Nitrophenylhydrazine | Phenacyl ester, Hydrazide |

| High-Performance Liquid Chromatography (HPLC-Fluorescence) | Introduce a fluorescent tag. | 4-Bromomethyl-7-methoxycoumarin, 9-Anthryldiazomethane (ADAM) | Coumarin ester, Anthrylmethyl ester |

By employing these sophisticated analytical methodologies, researchers can gain a deep and comprehensive understanding of the chemistry of 2-bromocrotonic acid, from its fundamental structural properties to its behavior in complex chemical reactions.

Strategies for Modifying 2-Bromocrotonic Acid for Improved Analytical Signal

In the analysis of 2-bromocrotonic acid, chemical modification through derivatization is a critical strategy employed to enhance its analytical signal, improve chromatographic behavior, and increase detection sensitivity. colostate.edujfda-online.com As a polar carboxylic acid, 2-bromocrotonic acid can exhibit poor volatility and thermal stability, and may adsorb to active sites within a chromatographic system, leading to poor peak shape and low reproducibility. colostate.edulibretexts.org Derivatization chemically alters the molecule, typically by targeting its active carboxyl group, to produce a new compound with properties more suitable for analysis by techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). colostate.edulibretexts.org

The primary goals of derivatizing 2-bromocrotonic acid are to increase its volatility for GC analysis and to improve its detectability for both GC and HPLC methods. colostate.edulibretexts.org The choice of derivatization reagent and method depends on the analytical technique being used and the specific functional group requiring modification. gcms.cz

Derivatization for Gas Chromatography (GC) Analysis

For GC analysis, the main objective of derivatization is to convert the non-volatile and polar carboxylic acid into a more volatile and thermally stable derivative. colostate.edulibretexts.org This transformation minimizes sample loss from adsorption on the column and results in improved peak symmetry and detector response. gcms.cz The most common derivatization methods for carboxylic acids like 2-bromocrotonic acid are alkylation (esterification) and silylation. colostate.edulibretexts.org

Alkylation (Esterification): This is one of the most popular methods for derivatizing carboxylic acids. gcms.cz It involves the reaction of the acid with an alcohol to form a more volatile and less polar ester. colostate.edugcms.cz Alkyl esters generally exhibit excellent stability, allowing them to be stored for extended periods. colostate.edu Various reagents can be used to facilitate this reaction, including those that form methyl esters or other alkyl esters. To significantly enhance the signal for sensitive detectors like the Electron Capture Detector (ECD), halogenated alkylating agents are employed. Pentafluorobenzyl bromide (PFBBr) is a common reagent for this purpose, as it introduces a polyfluorinated group that provides a strong response on an ECD. colostate.edulibretexts.orgresearchgate.net

Silylation: This is a prevalent method that involves replacing the active hydrogen of the carboxyl group with a silyl group, such as a trimethylsilyl (TMS) group. libretexts.orgresearchgate.net This process reduces the polarity of the molecule and decreases intermolecular hydrogen bonding, thereby increasing its volatility. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst such as trimethylchlorosilane (TMCS) for compounds that are difficult to derivatize. sigmaaldrich.com Silylated derivatives are generally more volatile but can be less stable than their alkylated counterparts, particularly in the presence of moisture. libretexts.org

The following table summarizes common derivatization strategies for the GC analysis of 2-bromocrotonic acid.

| Derivatization Method | Reagent Example | Target Functional Group | Resulting Derivative | Key Advantages for Signal Improvement |

| Alkylation (Esterification) | Boron trifluoride in methanol (BF₃/MeOH) | Carboxylic Acid (-COOH) | Methyl ester | Increased volatility and thermal stability for GC. |

| Alkylation (Pentafluorobenzylation) | Pentafluorobenzyl bromide (PFBBr) | Carboxylic Acid (-COOH) | Pentafluorobenzyl (PFB) ester | Greatly enhances response for Electron Capture Detection (ECD); increases volatility. colostate.edulibretexts.org |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic Acid (-COOH) | Trimethylsilyl (TMS) ester | Increases volatility; reduces adsorption in the GC system. libretexts.orgsigmaaldrich.com |

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

In HPLC, especially when using reversed-phase columns, derivatization can be used to make polar compounds more hydrophobic, thereby increasing their retention. libretexts.org More commonly, however, derivatization for HPLC aims to improve detectability. libretexts.org Since 2-bromocrotonic acid lacks a strong native chromophore or fluorophore, its detection at low concentrations using common UV-Vis or fluorescence detectors is challenging. libretexts.org

To overcome this, a "tagging" strategy is used, where a derivatizing agent introduces a moiety with strong UV absorbance or fluorescence properties into the molecule. libretexts.org This significantly lowers the limit of detection.

UV-Visible Detection Enhancement: Derivatization can involve introducing highly conjugated aromatic groups to the 2-bromocrotonic acid molecule. This modification imparts high absorptivity to the resulting derivative, allowing for sensitive detection with a UV-Vis detector. libretexts.org

Fluorescence Detection Enhancement: For even greater sensitivity and selectivity, fluorescent tags can be attached. Reagents containing fluorophores react with the carboxylic acid group to yield a highly fluorescent product, enabling detection at very low levels.

LC-MS Detection Enhancement: Derivatization can also be applied to improve performance in Liquid Chromatography-Mass Spectrometry (LC-MS). Chemical modification can enhance the ionization efficiency of the analyte. For instance, a derivatization reagent was developed to facilitate positive electrospray ionization (ESI) for other organic acids, allowing for clear identification and sensitive detection. researchgate.netnih.govnih.gov The introduction of a bromine atom via the derivatizing agent provided a distinct isotopic pattern that aided in identification. researchgate.netnih.gov

The table below outlines strategies for modifying 2-bromocrotonic acid for improved HPLC analysis.

| Analytical Goal | Reagent Type | Target Functional Group | Resulting Derivative | Mechanism of Signal Improvement |

| Improved UV-Vis Detection | Reagents with aromatic moieties (e.g., phenacyl bromide) | Carboxylic Acid (-COOH) | UV-absorbing ester | Introduction of a chromophore increases molar absorptivity. libretexts.org |

| Improved Fluorescence Detection | Reagents with fluorophoric groups (e.g., 4-bromomethyl-7-methoxycoumarin) | Carboxylic Acid (-COOH) | Fluorescent ester | Introduction of a fluorophore allows for highly sensitive fluorescence detection. |

| Improved LC-MS (ESI) Detection | Reagents that enhance ionization (e.g., 4-bromo-N-methylbenzylamine) | Carboxylic Acid (-COOH) | Amide derivative | Improves positive electrospray ionization efficiency; introduces an isotopic pattern for easier identification. researchgate.netnih.gov |

Environmental Degradation Pathways of 2 Bromocrotonic Acid Abiotic Focus

Photochemical Degradation Processes

Photochemical degradation, involving the absorption of light, is a potential pathway for the breakdown of organic compounds in the environment. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photodegradation, mediated by other light-activated chemical species.

Direct Photolysis Mechanisms and Kinetics